molecular formula C10H14N2Si B11907620 2-(Trimethylsilyl)-1H-benzo[d]imidazole

2-(Trimethylsilyl)-1H-benzo[d]imidazole

Cat. No.: B11907620
M. Wt: 190.32 g/mol
InChI Key: BWHRIYCPTCQUTM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The trimethylsilyl group attached to the benzimidazole ring enhances its chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Benzimidazole+Trimethylsilyl chlorideThis compound\text{Benzimidazole} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Benzimidazole+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction, leading to different derivatives.

    Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Silylation Reactions: The compound itself acts as a reagent, often in the presence of a base to facilitate the transfer of the trimethylsilyl group.

Major Products Formed

    Substitution Reactions: Various substituted benzimidazoles.

    Oxidation and Reduction Reactions: Oxidized or reduced benzimidazole derivatives.

    Silylation Reactions: Trimethylsilyl ethers and other silylated compounds.

Scientific Research Applications

2-(Trimethylsilyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a silylating agent to protect hydroxyl and carboxyl groups during synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-1H-benzo[d]imidazole involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, protecting functional groups such as hydroxyls and carboxyls during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trimethylsilyl)imidazole
  • 2-Methyl-1H-benzo[d]imidazole
  • 1-(Trimethylsilyl)-1H-imidazole

Uniqueness

2-(Trimethylsilyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis. Its ability to act as a silylating agent while maintaining the structural integrity of the benzimidazole ring sets it apart from other similar compounds.

Properties

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

1H-benzimidazol-2-yl(trimethyl)silane

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3,(H,11,12)

InChI Key

BWHRIYCPTCQUTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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